molecular formula C15H9BrFNO2 B1620959 N-(5-Bromo-2-fluorobenzyl)phthalimide CAS No. 530141-44-7

N-(5-Bromo-2-fluorobenzyl)phthalimide

Cat. No.: B1620959
CAS No.: 530141-44-7
M. Wt: 334.14 g/mol
InChI Key: BNQNVOUVZHMFCA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Chemistry

Halogenated compounds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They are fundamental in many areas of chemistry, from medicinal and agricultural sciences to materials science. thieme-connect.com The inclusion of halogens into a molecule can profoundly alter its physical and chemical properties. pressbooks.pub

The carbon-halogen bond's polarity varies depending on the halogen's electronegativity, which decreases down the group from fluorine to iodine. pressbooks.pub Consequently, the carbon-fluorine bond is highly polarized, while the carbon-bromine bond is less so. pressbooks.pub This strategic incorporation of different halogens, as seen in N-(5-Bromo-2-fluorobenzyl)phthalimide, allows for precise control over a molecule's electronic character, lipophilicity, metabolic stability, and reactivity.

In drug discovery, halogenation is a widely used strategy. Halogen atoms can enhance the binding affinity of a drug to its target protein through interactions like halogen bonding, where the halogen acts as a Lewis acid. acs.org They can also improve a compound's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby extending its biological half-life. The presence of both fluorine and bromine in the same aromatic ring offers a unique combination of electronic modulation and a reactive handle for further chemical modification.

Significance in Modern Synthetic Strategies

The utility of this compound in synthesis stems from its two key structural components: the phthalimide (B116566) group and the halogenated benzyl (B1604629) ring.

The Phthalimide Group: The phthalimide moiety serves as a robust protecting group for primary amines. nih.govacs.org This function is central to the Gabriel synthesis, a classic and reliable method for preparing primary amines free from over-alkylation byproducts. organic-chemistry.orgthieme-connect.de In this process, potassium phthalimide is alkylated with a suitable alkyl halide, followed by the release of the primary amine, often through hydrazinolysis. thieme-connect.dewikipedia.org The phthalimide group is stable under many reaction conditions but can be removed when desired, making it a valuable tool in multi-step synthesis. thieme-connect.de Its electron-withdrawing nature can also influence the reactivity of nearby C-H bonds. nih.govacs.org

The Halogenated Benzyl Moiety: The 5-bromo-2-fluorobenzyl portion of the molecule is a versatile synthetic intermediate. The carbon-bromine (C-Br) bond is a particularly useful functional group, acting as a key site for transition-metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). thieme-connect.comresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors. thieme-connect.com The fluorine atom, on the other hand, modifies the electronic properties of the benzene (B151609) ring and can enhance the metabolic stability of resulting compounds. thieme-connect.com The synthesis of related halogenated building blocks, such as 5-bromo-2-fluorobenzonitrile (B68940) and 2-fluoro-5-bromobenzaldehyde, highlights the industrial importance of this substitution pattern for creating pharmaceutical and agrochemical intermediates. google.comgoogle.com

Overview of Current and Future Research Directions

Current and future research involving this compound and similar structures is primarily focused on its application as a versatile building block for novel, high-value compounds. The dual functionality of the molecule makes it an attractive starting point for constructing libraries of compounds for biological screening.

One major research avenue is the synthesis of novel primary amines. After using the benzyl halide portion of the molecule to build a larger molecular framework, the phthalimide group can be deprotected to reveal a primary amine. This amine can then be further functionalized, leading to a diverse range of potential therapeutic agents or molecular probes.

Another significant direction involves leveraging the bromo-substituent for late-stage functionalization. nih.gov Researchers can perform cross-coupling reactions to attach various chemical groups at this position, systematically modifying the molecule's structure to optimize its properties for a specific application. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR). glindiachemicals.com For instance, derivatives of bromo-substituted indolinones have been synthesized and evaluated for their anticancer properties, demonstrating the potential of such halogenated intermediates in drug development. nih.gov Similarly, phthalimide and naphthalimide derivatives are being explored for their potential as antimicrobial agents. mdpi.com Future work will likely continue to exploit the unique reactivity of this compound to access novel chemical space in the search for new pharmaceuticals and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNVOUVZHMFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378411
Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Molecular Weight

334.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530141-44-7
Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Record name 2-[(5-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-[(5-bromo-2-fluorophenyl)methyl]
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Chemical Reactivity and Mechanistic Studies of N 5 Bromo 2 Fluorobenzyl Phthalimide

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of N-(5-Bromo-2-fluorobenzyl)phthalimide is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functionalities at the 5-position of the benzyl (B1604629) group.

Reactions with Diverse Nucleophiles, including amines and thiols

The substitution of the bromine atom can be achieved with a range of nucleophiles, most notably amines and thiols. These reactions typically proceed under conditions that facilitate nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions.

Reactions with Amines: The displacement of the bromine by an amino group is a crucial transformation. While direct SNAr reactions with amines can occur, they often require harsh conditions. A more common and versatile approach is the use of palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. These methods allow for the coupling of a wide array of primary and secondary amines under relatively mild conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields. For instance, the use of bulky biarylphosphine ligands can facilitate the amination of challenging substrates.

Reactions with Thiols: Similarly, the bromine can be substituted by sulfur-based nucleophiles like thiols. The resulting thioether linkage can be formed through SNAr reactions, often in the presence of a base to generate the more nucleophilic thiolate anion. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures. The "thiol-bromo click reaction" is a highly efficient method for forming C-S bonds and can be applied to aryl bromides.

Below is a representative table illustrating the types of nucleophilic substitution reactions:

NucleophileReagent ExampleTypical ConditionsProduct Type
AminePrimary/Secondary AminePd-catalyst (e.g., Pd(OAc)₂), Ligand (e.g., tBuBrettPhos), Base (e.g., Cs₂CO₃), Toluene (B28343), Heat. sfu.caN-(5-Amino-2-fluorobenzyl)phthalimide derivative
ThiolThiol (R-SH)Base (e.g., K₂CO₃), DMF, Heat. N-(5-(Alkyl/Arylthio)-2-fluorobenzyl)phthalimide

Mechanistic Investigations of Substitution Pathways

The mechanism of nucleophilic substitution on the aryl bromide of this compound can follow different pathways depending on the reaction conditions and the nature of the nucleophile.

For traditional SNAr reactions, the process is typically a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing fluorine atom ortho to the site of substitution can influence the stability of this intermediate. In the second step, the bromide ion is expelled, restoring the aromaticity of the ring.

In the case of palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle. This cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes ligand exchange with the amine, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Recent studies have also highlighted the possibility of concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, particularly with certain nucleophiles and substrates. Computational studies are often employed to distinguish between stepwise and concerted pathways. nih.gov

Reduction Reactions of the Phthalimide (B116566) and Benzyl Moieties

The phthalimide and benzyl groups of this compound can undergo reduction under various conditions, leading to the formation of corresponding amine derivatives.

Reduction Pathways Leading to Corresponding Amine Derivatives

The most common reduction of the phthalimide group is its conversion to a primary amine. This is a key step in the Gabriel synthesis of primary amines. masterorganicchemistry.comwikipedia.org The standard method for this transformation involves the use of hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in an alcoholic solvent. nih.govresearchgate.net The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) byproduct and liberating the desired primary amine. Acidic or basic hydrolysis can also be employed to cleave the phthalimide, though these methods are often harsher. wikipedia.org

Catalytic hydrogenation can also be utilized. For instance, using a palladium-on-carbon catalyst in the presence of an acid promoter like trifluoroacetic acid can effectively reduce the phthalimide to an isoindolin-1-one. rsc.org

Selective Reduction Strategies

Achieving selective reduction of one functional group in the presence of another is a significant synthetic challenge. In the case of this compound, one might wish to reduce the phthalimide while leaving the aryl bromide intact, or vice versa.

Selective Phthalimide Reduction: The use of hydrazine hydrate is generally selective for the cleavage of the phthalimide group without affecting the aryl bromide. This allows for the synthesis of 5-bromo-2-fluorobenzylamine.

Selective Aryl Bromide Reduction: The reduction of the aryl bromide to a C-H bond while preserving the phthalimide can be achieved through catalytic hydrogenation under specific conditions or by using hydride reagents in the presence of a suitable catalyst. Visible-light-driven photocatalytic reduction of aryl halides has emerged as a mild and efficient method. mdpi.com

The following table summarizes common reduction reactions:

Target MoietyReagent(s)Product
PhthalimideHydrazine hydrate (NH₂NH₂·H₂O), Ethanol (B145695) nih.govresearchgate.net5-Bromo-2-fluorobenzylamine
PhthalimidePd/C, Trifluoroacetic Acid, H₂ rsc.orgN-(5-Bromo-2-fluorobenzyl)isoindolin-1-one
Aryl BromideVisible-light photocatalyst, H-donor mdpi.comN-(2-Fluorobenzyl)phthalimide

Oxidation Reactions and Transformations of Functional Groups

The benzylic position of this compound is susceptible to oxidation. The phthalimide group itself is generally stable to oxidation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the benzylic CH₂ group. The expected product of such an oxidation would be the corresponding N-(5-bromo-2-fluorobenzoyl)phthalimide, where the benzyl methylene (B1212753) group is converted to a carbonyl group. The specific reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve the desired transformation without unwanted side reactions.

Cross-Coupling Reactions at the Halogenated Benzyl Moiety

The carbon-bromine bond at the C5 position of the benzyl ring in this compound is the primary site for cross-coupling reactions. The C-Br bond is significantly weaker than the C-F and C-H bonds on the aromatic ring, allowing for selective activation by transition metal catalysts, most commonly palladium complexes. This selective reactivity is the cornerstone of its use as a building block in medicinal chemistry and materials science.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org For this compound, the reaction occurs at the C-Br bond, coupling the benzylphthalimide core with various aryl, heteroaryl, vinyl, or alkyl groups.

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

However, the reactivity of this compound in Suzuki coupling is influenced by its electronic properties. The strong electron-withdrawing nature of the fluorine atom at the C2 position deactivates the aromatic ring, which can make the initial oxidative addition step less efficient. To overcome this, modified reaction conditions may be necessary, such as pre-activation of the catalyst or the use of microwave irradiation to enhance reaction rates and yields.

Typical conditions for Suzuki coupling of related aryl bromides involve a palladium catalyst, a base, and a suitable solvent.

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the C-C bond formation.
Boron Reagent Arylboronic acids, Alkylboronic estersProvides the new organic moiety.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
Solvent Toluene, Dioxane, 2-MeTHF, DMF/WaterSolubilizes reactants and facilitates the reaction.
Additives CataCXium A palladacycle (for challenging substrates)Can enhance catalyst activity and stability. researchgate.net

This table presents typical conditions for Suzuki reactions involving aryl bromides and may be applicable to this compound.

Sonogashira Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. In the context of this compound, the reaction selectively functionalizes the C5 position, introducing an alkynyl substituent.

The classic Sonogashira coupling is co-catalyzed by palladium and copper complexes. The proposed mechanism involves a palladium cycle, similar to the Suzuki reaction, and a copper cycle, where a copper(I) acetylide is formed and then undergoes transmetalation with the palladium(II) intermediate. wikipedia.orglibretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.org

More recent advancements have led to the development of copper-free Sonogashira protocols, which are often preferred to avoid issues with copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling). libretexts.orgorganic-chemistry.org For aryl bromides like this compound, which are less reactive than corresponding iodides, the use of bulky, electron-rich phosphine (B1218219) ligands can be crucial. These ligands facilitate the oxidative addition step and promote efficient coupling, sometimes even at room temperature. organic-chemistry.org

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂The primary catalyst for the cross-coupling cycle.
Copper Co-catalyst CuIFacilitates the formation of the reactive acetylide species (not used in copper-free methods).
Ligand PPh₃, P(t-Bu)₃, NHCsStabilizes the palladium center and modulates its reactivity. organic-chemistry.org
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Neutralizes the HX byproduct and promotes acetylide formation. wikipedia.org
Solvent THF, Dioxane, DMFProvides the reaction medium.

This table outlines common components for Sonogashira coupling of aryl bromides, which are relevant for this compound.

Exploration of Other Metal-Catalyzed Coupling Transformations

Beyond the Suzuki and Sonogashira reactions, the aryl bromide moiety of this compound is amenable to other important metal-catalyzed transformations.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.govorganic-chemistry.org this compound could potentially be coupled with various alkylzinc or arylzinc halides using a palladium catalyst system, often employing specialized phosphine ligands like CPhos or XPhos to achieve high yields. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This transformation could be used to introduce a vinyl group at the C5 position of this compound. The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While not a C-C coupling reaction, it is a critical transformation that could potentially be applied to this compound to introduce substituted amino groups, further diversifying its synthetic utility.

Reactivity Modulation by Halogen Substituents (Bromine and Fluorine)

The presence and positioning of both bromine and fluorine on the benzyl ring are critical determinants of the molecule's chemical behavior. They exert distinct electronic and steric effects that influence reaction pathways, selectivity, and reaction rates.

Electronic Effects and Inductive Properties on Reaction Pathways

Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect has a profound impact on the reactivity of the molecule in metal-catalyzed cross-coupling reactions.

The primary consequence of this electron-withdrawing nature is the deactivation of the aromatic ring. Specifically, the electron density at the carbon atom bonded to the bromine (C5) is reduced. This makes the crucial oxidative addition step of the catalytic cycle, where the C-Br bond is broken and inserted into the metal center (e.g., Pd(0)), more challenging and often slower compared to electron-rich or neutral aryl bromides. As a result, more forcing conditions, such as higher temperatures, microwave assistance, or more reactive catalysts with electron-rich ligands, may be required to achieve efficient coupling. acs.org

Unique Role of Fluorine in Organic Reactivity and Synthetic Design

The fluorine atom at the C2 position (ortho to the benzyl group) plays a particularly significant role that goes beyond its simple inductive effect. Its small size yet high electronegativity impart unique properties that are highly valued in synthetic design, especially in medicinal chemistry.

Steric Influence: The ortho-fluorine substituent introduces steric hindrance around the benzylic methylene bridge. This steric bulk can influence the conformation of the molecule and may affect the accessibility of the adjacent reaction sites, although its impact on the reactivity of the para-C-Br bond is likely minimal.

Modulation of Acidity: An ortho-fluorine substituent is known to significantly increase the acidity of adjacent C-H bonds. acs.org While the primary cross-coupling reactions occur at the C-Br bond, this electronic perturbation is relevant in the context of potential ortho-directed C-H activation/functionalization reactions, which are an emerging area of synthesis.

Blocking Metabolism: In drug design, fluorine is often incorporated into molecules to block sites of metabolic oxidation. The C-F bond is exceptionally strong and resistant to cleavage, thus enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.

Conformational Control and Binding: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. The enhanced electrophilicity and potential for forming specific interactions (e.g., hydrogen bonds, dipole interactions) are key reasons for its use.

Influence of Bromine on Reactivity and Radical Chemistry

The bromine atom at the 5-position of the benzyl ring plays a pivotal role in the reactivity of this compound. Its influence is most pronounced in reactions involving the cleavage of the carbon-bromine (C-Br) bond, which can proceed through either heterolytic or homolytic pathways.

Homolytic cleavage of the C-Br bond results in the formation of a benzylic radical and a bromine radical. acs.org This process is typically initiated by heat or ultraviolet (UV) light. acs.org The energy required for this bond dissociation is known as the bond dissociation enthalpy (BDE). Computational studies on substituted benzyl bromides have shown that the nature of the substituents on the aromatic ring can influence the C-Br BDE, although the effects are generally small (≤2.0 kcal/mol). acs.org For a series of 4-substituted benzyl bromides, it was found that both electron-donating and most electron-withdrawing substituents tend to reduce the C-Br BDE relative to the unsubstituted compound. acs.org

In the case of this compound, the benzylic radical formed upon C-Br bond homolysis would be stabilized by resonance with the phenyl ring. The presence of the electron-withdrawing fluorine atom at the 2-position and the bulky phthalimide group can exert electronic and steric effects on the stability and subsequent reactions of this radical intermediate.

The bromine atom also renders the molecule susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.gov In these reactions, the C-Br bond is activated by a metal catalyst (commonly palladium-based), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions, although this is less common for aryl bromides compared to alkyl bromides unless activated by strong electron-withdrawing groups or specific reaction conditions.

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) for Substituted Benzyl Halides

Substituent (Y) at para-positionC-H BDE (kcal/mol)C-F BDE (kcal/mol)C-Cl BDE (kcal/mol)C-Br BDE (kcal/mol)
NH₂86.8108.969.256.1
HO87.0109.469.656.4
CH₃O86.9109.369.556.4
CH₃87.2109.669.756.7
H87.5110.070.057.0
CF₃87.4110.170.056.9
CN87.2110.069.956.7
NO₂87.1110.069.856.6

Data adapted from theoretical calculations on 4-YC₆H₄CH₂-X compounds. acs.org This table illustrates the general trend of substituent effects on benzylic bond dissociation energies.

Detailed Mechanistic Insights into Complex Reaction Pathways and Intermediates

The reaction mechanisms involving this compound can be intricate, often involving multiple steps and reactive intermediates. The specific pathway is highly dependent on the reaction conditions, including the nature of the reagents, solvent, and the presence of catalysts or initiators.

One of the fundamental reactions of phthalimides is alkaline hydrolysis. For N-benzylphthalimide, this process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-N bond results in the formation of an N-benzylphthalamic acid anion. Further hydrolysis can then cleave the remaining amide bond to yield phthalic acid and benzylamine (B48309). It is expected that this compound would undergo a similar hydrolysis mechanism, with the electronic effects of the bromo and fluoro substituents potentially influencing the rate of the reaction.

In the context of more complex transformations, N-aryl phthalimides can be synthesized through N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation of in-situ activated phthalamic acids. nih.govbohrium.com This pathway involves the formation of an activated anhydride (B1165640) intermediate, which then undergoes intramolecular cyclization to an isoimide (B1223178). nih.gov The NHC catalyst then adds to the isoimide to generate an acylazolium intermediate, which ultimately leads to the N-aryl phthalimide product. nih.gov

Photochemical reactions represent another class of complex pathways for phthalimide derivatives. researchgate.net N-substituted phthalimides can undergo various photochemical transformations, including H-abstraction, cycloaddition, and single electron transfer (PET) reactions. researchgate.net Flash photolysis studies of N-substituted phthalimides have revealed the formation of transient intermediates, such as triplet excited states and isomers of the imide. researchgate.net For this compound, irradiation could potentially lead to homolytic cleavage of the C-Br bond, initiating radical-based reaction cascades.

The synthesis of N-substituted phthalimides can also proceed through copper-catalyzed reactions involving 1-indanones and amines, where C-C bond cleavage and C-N bond formation occur. rsc.org Density Functional Theory (DFT) calculations on such systems have indicated the involvement of intermediates like 1,2,3-indantrione and ortho-phthalic anhydride. rsc.org Another pathway involves the palladium-catalyzed three-component reaction of a dihaloarene, an amine, and carbon monoxide. rsc.org These examples highlight the potential for this compound to participate in a variety of mechanistically complex, metal-mediated reactions, utilizing the reactivity of both the phthalimide core and the bromo-substituted benzyl group.

Table 2: Key Intermediates in Phthalimide Reactions

Reaction TypeKey Intermediate(s)Precursor(s)Product Type
Alkaline HydrolysisTetrahedral intermediate, N-benzylphthalamic acid anionN-Benzylphthalimide, HydroxidePhthalic acid, Benzylamine
NHC-Catalyzed AmidationActivated anhydride, Isoimide, Acylazolium intermediatePhthalamic acid, Activating agent, NHC catalystN-Aryl phthalimide
Copper-Catalyzed Synthesis1,2,3-Indantrione, ortho-Phthalic anhydride1-Indanone, Amine, O₂N-Substituted phthalimide
Photochemical ReactionTriplet excited state, Imide isomerN-Substituted phthalimide, UV lightVarious photoproducts

This table summarizes key intermediates identified in the reactions of various phthalimide derivatives, providing a mechanistic framework for understanding the potential reactivity of this compound.

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Simulations and Correlations with Experimental Data.

Computational Modeling of Vibrational Spectroscopy (FT-IR, Raman)

Computational modeling of vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for understanding the structural characteristics of N-(5-Bromo-2-fluorobenzyl)phthalimide. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly used to predict the vibrational frequencies. nih.govnih.gov The theoretical spectra are then compared with experimental data, and a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

The vibrational assignments are made based on the Potential Energy Distribution (PED), which provides a detailed description of the contribution of each internal coordinate to the normal modes. nih.gov This allows for the unambiguous identification of characteristic vibrational modes, such as the C-H, C=O, C-N, C-F, and C-Br stretching and bending vibrations.

Table 1: Representative Theoretical Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Expected Intensity (IR)Expected Intensity (Raman)
C-H (Aromatic) Stretch3100-3000MediumStrong
C=O (Phthalimide) Asymmetric Stretch~1780StrongMedium
C=O (Phthalimide) Symmetric Stretch~1720StrongWeak
C-N (Imide) Stretch~1350StrongMedium
C-F Stretch~1250StrongWeak
C-Br Stretch~650MediumStrong

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules. Actual values would be derived from specific computational studies on this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used for this purpose. nih.gov By calculating the ¹H and ¹³C NMR chemical shifts, researchers can assign the signals in the experimental spectra to specific atoms in the molecule.

These calculations provide valuable information about the electronic environment of each nucleus. For instance, the presence of the electron-withdrawing fluorine and bromine atoms, as well as the phthalimide (B116566) group, will significantly influence the chemical shifts of the adjacent protons and carbons in the benzyl (B1604629) ring.

Table 2: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

AtomTheoretical Chemical Shift (ppm)
¹H NMR
H (aromatic, ortho to CH₂)~7.2-7.4
H (aromatic, meta to CH₂)~7.5-7.7
H (aromatic, ortho to Br)~7.8-8.0
CH₂~4.8-5.0
¹³C NMR
C=O (Phthalimide)~167-169
C (aromatic, attached to CH₂)~125-127
C (aromatic, attached to F)~160-162 (J-coupling with F)
C (aromatic, attached to Br)~115-117
CH₂~40-42

Note: The data in this table is representative and intended to illustrate the type of information obtained from theoretical NMR calculations. Precise values would be determined from dedicated computational analysis.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Advanced computational modeling is instrumental in elucidating the reaction mechanisms involved in the synthesis of this compound. The primary synthetic route to this compound is a variation of the Gabriel synthesis. masterorganicchemistry.combyjus.com This reaction involves the N-alkylation of phthalimide with 5-bromo-2-fluorobenzyl halide. byjus.com

Transition State Analysis and Reaction Barrier Determination

Computational methods can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net Transition state theory is used to locate the saddle points on the potential energy surface, which correspond to the transition states of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.

For the synthesis of this compound, this would involve modeling the nucleophilic attack of the phthalimide anion on the benzylic carbon of 5-bromo-2-fluorobenzyl halide. The geometry of the transition state would reveal the bond-forming and bond-breaking processes occurring during this S_N2 reaction.

Investigation of Solvent Effects and Environmental Factors on Reaction Pathways

The solvent plays a critical role in the Gabriel synthesis. byjus.com Computational models, such as the Polarizable Continuum Model (PCM), can be employed to investigate the influence of different solvents on the reaction mechanism. researchgate.net These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies for all species along the reaction coordinate.

By performing these calculations in various solvents, it is possible to predict how the reaction rate and selectivity will change. For instance, polar aprotic solvents are typically favored for S_N2 reactions like the Gabriel synthesis, and computational studies can quantify this preference by showing a lowering of the transition state energy in these solvents compared to nonpolar or protic solvents. This analysis provides a deeper understanding of the optimal conditions for the synthesis of this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of N-(5-Bromo-2-fluorobenzyl)phthalimide, offering detailed insights into the hydrogen, carbon, and fluorine atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved. researchgate.net

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule.

Phthalimide (B116566) Protons: The four protons of the phthalimide group are chemically equivalent in pairs due to the molecule's symmetry. They typically appear as a complex multiplet or two distinct multiplets in the downfield aromatic region, generally between δ 7.7 and 7.9 ppm. mdpi.comchemicalbook.com This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl groups.

Benzyl (B1604629) Protons (CH₂): The two methylene (B1212753) protons of the benzyl group are significantly influenced by the adjacent phthalimide nitrogen and the aromatic ring. Their signal is expected to appear as a doublet around δ 4.8-5.0 ppm. The splitting into a doublet is a key feature, arising from coupling with the nearby fluorine atom on the benzene (B151609) ring (JHF), typically with a coupling constant of approximately 2-3 Hz. iastate.edu

5-Bromo-2-fluorobenzyl Protons: The three protons on the substituted benzene ring exhibit characteristic shifts and splitting patterns determined by their positions relative to the bromine and fluorine substituents.

The proton at position 6 (H-6), ortho to the methylene group, is expected to be a doublet of doublets around δ 7.6 ppm, due to coupling with H-4 and the fluorine atom.

The proton at position 4 (H-4), between the bromine and methylene groups, would likely appear as a doublet of doublets around δ 7.5 ppm, coupling with H-3 and H-6.

The proton at position 3 (H-3), ortho to the fluorine atom, is anticipated to be a triplet of doublets around δ 7.1 ppm, showing coupling to the fluorine atom and H-4.

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Phthalimide H7.7 - 7.9Multiplet (m)Symmetrical AA'BB' system. mdpi.com
Benzyl CH₂~4.9Doublet (d)Coupling with ¹⁹F.
Aromatic H-6~7.6Doublet of Doublets (dd)Coupling with H-4 and ¹⁹F.
Aromatic H-4~7.5Doublet of Doublets (dd)Coupling with H-3 and H-6.
Aromatic H-3~7.1Triplet of Doublets (td)Coupling with ¹⁹F and H-4.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the presence of fluorine, several carbon signals exhibit splitting due to C-F coupling.

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide functional group are the most deshielded, appearing as a single peak around δ 167-168 ppm. researchgate.net

Phthalimide Aromatic Carbons: The phthalimide ring shows two distinct signals for its aromatic carbons: the quaternary carbons adjacent to the carbonyls around δ 132 ppm and the proton-attached carbons around δ 123-134 ppm. researchgate.net

Benzyl Methylene Carbon (CH₂): The benzylic carbon signal is expected in the range of δ 35-45 ppm. This signal may appear as a doublet due to two-bond coupling with the fluorine atom (²JCF). iastate.edu

5-Bromo-2-fluorobenzyl Aromatic Carbons: The signals for these six carbons are spread across the aromatic region (δ 115-140 ppm). The carbon directly bonded to the fluorine atom (C-2) will show a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will appear as a doublet. iastate.edunih.gov Other carbons in the ring will show smaller two-, three-, or four-bond C-F couplings. iastate.edu The carbon attached to bromine (C-5) would appear at a lower field compared to unsubstituted carbons, typically around δ 115-120 ppm.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Notes
Phthalimide C=O~167-Most deshielded carbon. researchgate.net
Phthalimide Aromatic CH~134-
Phthalimide Aromatic C (Quaternary)~132-
Phthalimide Aromatic CH~123-
Benzyl Aromatic C-2~160¹J ≈ 245Directly attached to fluorine, large coupling. iastate.edu
Benzyl Aromatic C-1~125²J ≈ 20-25Quaternary carbon.
Benzyl Aromatic C-3~117²J ≈ 20-25
Benzyl Aromatic C-4~132³J ≈ 5-10
Benzyl Aromatic C-5~118⁴J ≈ 2-5Carbon attached to bromine.
Benzyl Aromatic C-6~129³J ≈ 5-10
Benzyl CH₂~38²J ≈ 20Coupling to ortho fluorine.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum would consist of a single resonance for the one fluorine atom. The chemical shift for a fluorine atom on an aromatic ring is typically observed in the range of δ -110 to -120 ppm (relative to CFCl₃). This signal would be split into a complex multiplet due to couplings with the vicinal protons (H-3) and the benzylic CH₂ protons, as well as longer-range couplings to other protons on the ring (H-4, H-6). thermofisher.comalfa-chemistry.com This provides definitive confirmation of the fluorine's electronic environment and its spatial relationship to nearby protons.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by establishing connectivity between atoms. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this molecule, it would show correlations between the adjacent protons on the substituted benzyl ring (e.g., H-3 with H-4, and H-4 with H-6), confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This would definitively link each proton signal (e.g., the benzylic CH₂ protons) to its corresponding carbon signal (the benzylic CH₂ carbon). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the benzylic CH₂ protons to the quaternary carbon (C-1) and the fluorine-bearing carbon (C-2) of the benzyl ring.

From the benzylic CH₂ protons to the carbonyl carbons of the phthalimide group, confirming the N-benzyl linkage.

From the phthalimide protons to the carbonyl carbons, confirming the structure of the imide ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that serve as a molecular fingerprint. researchgate.netnih.gov

Carbonyl (C=O) Stretching: The most prominent feature is the strong absorption from the imide carbonyl groups. Due to asymmetric and symmetric stretching modes, two distinct bands are typically observed. The asymmetric stretch appears around 1770-1790 cm⁻¹ and the stronger, symmetric stretch appears around 1710-1735 cm⁻¹. rsc.org

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the two aromatic rings. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically appears in the 1300-1350 cm⁻¹ region. msu.edu

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond on an aromatic ring is expected in the 1200-1270 cm⁻¹ range. s-a-s.org

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are indicative of the C-H bonds on the aromatic rings. libretexts.org

C-Br Stretching: The carbon-bromine bond vibration is found at lower frequencies, typically in the 690-515 cm⁻¹ range, which falls within the fingerprint region. libretexts.orgvscht.cz

Table 3. Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
C=O Asymmetric Stretch (Imide)1770 - 1790Medium rsc.org
C=O Symmetric Stretch (Imide)1710 - 1735Strong rsc.org
Aromatic C=C Stretch1450 - 1600Medium, Multiple Bands orgchemboulder.com
C-N Stretch1300 - 1350Medium msu.edu
C-F Stretch (Aromatic)1200 - 1270Strong s-a-s.org
C-Br Stretch (Aromatic)515 - 690Medium-Strong libretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique spectral fingerprint. horiba.com For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the phthalimide group, the substituted benzene ring, and the benzyl moiety.

Key expected Raman bands for this compound would include:

Phthalimide group vibrations: Symmetric and asymmetric stretching of the carbonyl (C=O) groups, typically in the range of 1700-1800 cm⁻¹. The imide C-N stretching and ring deformation modes would also be prominent.

Aromatic C-H stretching: Vibrations from the benzene rings, usually appearing above 3000 cm⁻¹.

C-Br and C-F stretching: The carbon-bromine and carbon-fluorine stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Skeletal vibrations: Complex vibrations involving the entire molecular framework.

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal, which is particularly useful for detecting low concentrations of the analyte. chemicalbook.com This enhancement is achieved by adsorbing the molecule onto a nanostructured metal surface, typically silver or gold. In the case of this compound, SERS can provide insights into the orientation of the molecule on the metal surface. The vibrations of the part of the molecule closest to the surface will be most strongly enhanced. For instance, if the phthalimide group is adsorbed onto the surface, its characteristic peaks would dominate the SERS spectrum.

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Notes
Aromatic C-H Stretch3000 - 3100From both benzene rings.
Carbonyl (C=O) Symmetric Stretch1750 - 1800Phthalimide group.
Carbonyl (C=O) Asymmetric Stretch1700 - 1750Phthalimide group.
Aromatic C=C Stretch1400 - 1600Vibrations within the benzene rings.
C-N Stretch1300 - 1400Imide C-N bond.
C-F Stretch1000 - 1400Dependent on the aromatic system.
C-Br Stretch500 - 600Carbon-bromine bond vibration.

This table is based on typical values for related compounds and functional groups.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₉BrFNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 334.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of N-substituted phthalimide derivatives under electron ionization typically follows predictable pathways. xml-journal.netnih.gov For this compound, the primary fragmentation steps are expected to involve:

Cleavage of the benzyl-nitrogen bond: This would lead to the formation of a stable phthalimide radical cation (m/z 147) and a 5-bromo-2-fluorobenzyl radical.

Formation of the 5-bromo-2-fluorobenzyl cation: This fragment (m/z 188) would be a significant peak in the spectrum.

Loss of CO from the phthalimide ring: The phthalimide fragment can further lose one or two molecules of carbon monoxide.

Halogen loss: Fragmentation involving the loss of bromine or fluorine from the benzyl fragment can also occur.

Fragment Ion Proposed Structure/Origin Expected m/z
[C₁₅H₉BrFNO₂]⁺Molecular Ion334/336
[C₇H₅BrF]⁺5-Bromo-2-fluorobenzyl cation188/190
[C₈H₄NO₂]⁺Phthalimide cation148
[C₈H₅NO₂]⁺Phthalimide radical cation147
[C₇H₄O]⁺Benzoyl cation (from phthalimide)104
[C₆H₄]⁺Benzyne76

This table presents a hypothetical fragmentation pattern based on known fragmentation of similar structures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. This high mass accuracy is crucial for confirming the identity of the compound and for elucidating the elemental composition of each fragment ion observed in the mass spectrum, thereby increasing the confidence in the proposed fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems (the phthalimide and the substituted benzene rings). The presence of the bromine and fluorine substituents on the benzyl ring may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted N-benzylphthalimide due to their electronic effects (inductive and resonance effects). The conjugation between the phthalimide and the benzyl ring is interrupted by the methylene (-CH₂-) group, so the spectrum will likely be a superposition of the absorptions of the two individual chromophores.

Chromophore Expected Transition Approximate λ_max (nm)
Phthalimideπ → π220-240, 280-300
Substituted Benzeneπ → π200-220, 260-280

These values are estimations based on the electronic properties of the constituent chromophores.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, XRD analysis would reveal precise bond lengths, bond angles, and intermolecular interactions such as stacking and hydrogen bonding. Research on similar halogenated phthalimide derivatives indicates that they can present crystallographic challenges, such as disorder in the positions of the halogen atoms. The crystal structure of this compound has been reported to be monoclinic with the space group P2₁/c, determined using Cu-Kα radiation (λ = 1.5418 Å). The refinement of the crystal structure would require careful treatment of the anisotropic displacement parameters for the bromine and fluorine atoms to obtain an accurate model.

Integration of Spectroscopic Data with Computational Results for Synergistic Analysis

A powerful approach in modern chemical analysis is the integration of experimental spectroscopic data with computational chemistry. nih.gov For this compound, density functional theory (DFT) calculations can be used to predict its geometric structure, vibrational frequencies (for comparison with Raman and IR spectra), and electronic transitions (for comparison with UV-Vis spectra). By comparing the calculated spectra with the experimental ones, a more detailed and accurate assignment of the spectral features can be achieved. This synergistic approach can also help to resolve ambiguities in the experimental data and provide a deeper understanding of the molecule's properties.

Synthetic Applications of N 5 Bromo 2 Fluorobenzyl Phthalimide As a Versatile Intermediate

Precursor for Novel Halogenated Primary Amines via Gabriel Synthesis and its Cleavage

N-(5-Bromo-2-fluorobenzyl)phthalimide is a key reactant in the Gabriel synthesis, a well-established method for the preparation of primary amines. organic-chemistry.orgwikipedia.orglscollege.ac.in This reaction transforms primary alkyl halides into primary amines and traditionally uses potassium phthalimide (B116566). wikipedia.orgbyjus.com The Gabriel method is advantageous as it prevents the over-alkylation that can occur when using ammonia (B1221849), which is often an inefficient route to amines. lscollege.ac.inbyjus.com In this context, the phthalimide anion acts as a surrogate for the H₂N⁻ anion. lscollege.ac.inbyjus.com

The synthesis begins with the N-alkylation of a phthalimide salt with a primary alkyl halide, in this case, a derivative of 5-bromo-2-fluorobenzyl halide, to produce this compound. wikipedia.org The crucial subsequent step is the cleavage of the phthalimide group to release the desired primary amine, 5-bromo-2-fluorobenzylamine. This cleavage is typically achieved through hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. organic-chemistry.orgwikipedia.org

The hydrazinolysis method involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄), which results in the formation of the primary amine along with a stable cyclic byproduct, phthalhydrazide (B32825). wikipedia.orglscollege.ac.in While effective, the separation of the phthalhydrazide precipitate can sometimes be challenging, and the reaction conditions are considered relatively harsh. wikipedia.orglscollege.ac.in

The use of this compound in this synthesis provides a reliable route to 5-bromo-2-fluorobenzylamine, a halogenated primary amine that can be a building block for other complex structures.

Table 1: Key Reactions in the Gabriel Synthesis of 5-Bromo-2-fluorobenzylamine

StepReactantsProductPurpose
Alkylation Potassium Phthalimide, 5-Bromo-2-fluorobenzyl bromideThis compoundIntroduction of the protected amine group. wikipedia.orgbyjus.com
Cleavage This compound, Hydrazine (N₂H₄)5-Bromo-2-fluorobenzylamine, PhthalhydrazideLiberation of the primary amine. organic-chemistry.orgwikipedia.org

Building Block for Complex Organic Molecules

The distinct chemical features of this compound make it an important building block for constructing a variety of complex organic molecules. fluorochem.co.ukglindiachemicals.com Its utility stems from the presence of the phthalimide moiety and the strategically placed halogen substituents on the benzyl (B1604629) ring, which allow for a range of chemical transformations.

This compound and the amine derived from it are instrumental in synthesizing diverse poly-functionalized aromatic and heterocyclic systems. Phthalimide derivatives are recognized as versatile pharmacophore scaffolds used to create compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.gov

The presence of both bromine and fluorine on the benzyl ring allows for selective and sequential reactions. The bromine atom can be readily substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for assembling more elaborate aromatic and heterocyclic structures. For instance, related bromo-substituted building blocks are used in the synthesis of complex molecules like 1-benzyl-5-bromoindolin-2-ones, which have been investigated for their anticancer potential. nih.govmdpi.com Similarly, substituted pyrimidines, another class of important heterocycles, can be synthesized using bromo- and fluoro-substituted precursors in reactions like the Suzuki cross-coupling. ossila.com

The term "scaffold" in medicinal chemistry refers to a core chemical structure upon which a variety of derivatives can be built, often in the pursuit of new therapeutic agents. researchgate.net this compound is an exemplary molecule for the development of such scaffolds. nih.gov The phthalimide group itself is a well-known scaffold in medicinal chemistry, forming the basis for numerous drugs. nih.gov

By using this compound as a starting point, chemists can generate libraries of compounds with diverse functionalities. The bromo- and fluoro-substituted benzyl portion can be systematically modified to explore structure-activity relationships. This approach is central to modern drug discovery, where the goal is to develop molecules with high potency and specificity for a biological target. researchgate.net The synthesis of novel S-alkyl phthalimide hybrids and 1-benzyl-5-bromoindolin-2-one derivatives showcases how phthalimide-containing scaffolds are used to create potential inhibitors of enzymes like monoamine oxidase or VEGFR-2. nih.govnih.gov

Strategic Introduction of Fluoro- and Bromo-benzyl Moieties into Target Structures

The use of this compound is a strategic choice for introducing a specific, functionally rich moiety—the 5-bromo-2-fluorobenzyl group—into larger molecular frameworks. This particular combination of substituents is highly advantageous in medicinal chemistry and materials science.

Fluorine Atom : The incorporation of fluorine into organic molecules is a common strategy in drug design. The 2-fluoro substituent on the benzyl ring can enhance several key properties of a molecule. Its high electronegativity can influence the acidity or basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets through favorable electrostatic interactions.

Bromine Atom : The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic substitution reactions and is particularly valuable for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward attachment of various other molecular fragments, including alkyl, aryl, and heteroaryl groups, enabling the construction of complex and diverse chemical libraries.

Therefore, employing this compound allows chemists to efficiently install this dual-functionalized benzyl group, with the phthalimide serving as a masked primary amine, ready for deprotection when needed.

Design and Synthesis of Derivatives with Tailored Chemical Reactivity

The structure of this compound allows for the design and synthesis of a multitude of derivatives with specifically tailored chemical reactivity. The reactivity of the molecule can be precisely controlled by targeting its different functional components.

The primary site for modification is the bromine atom on the aromatic ring. Through various cross-coupling reactions, this position can be elaborated to introduce new substituents, thereby altering the steric and electronic properties of the molecule. For example, coupling with boronic acids (Suzuki reaction), alkynes (Sonogashira reaction), or amines (Buchwald-Hartwig amination) can generate a vast array of derivatives.

Furthermore, the phthalimide group can be modified or replaced. After cleavage to reveal the primary amine, this amine can be reacted with a wide range of electrophiles to form amides, sulfonamides, imines, and other functional groups. This modular approach is fundamental to creating libraries of compounds for screening in drug discovery programs. For example, researchers have designed and synthesized N-phenyl phthalimides as potential inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), demonstrating how modifications to the phthalimide structure can lead to potent bioactive molecules. nih.gov This ability to systematically alter the structure allows for the fine-tuning of a molecule's properties to achieve a desired biological or chemical effect.

Table 2: Potential Reactions for Derivatization of this compound

Reaction TypeReagentsProduct Type
Substitution Nucleophiles (e.g., amines, thiols)Substituted benzylphthalimides
Reduction Reducing agents (e.g., LiAlH₄)5-Bromo-2-fluorobenzylamine
Oxidation Oxidizing agents (e.g., KMnO₄)Oxidized benzylphthalimide derivatives
Suzuki Coupling Aryl/Alkyl boronic acids, Pd catalystBiaryl or alkyl-aryl derivatives
Sonogashira Coupling Terminal alkynes, Pd/Cu catalystsAlkynyl-substituted derivatives
Buchwald-Hartwig Amination Amines, Pd catalystN-Aryl substituted derivatives

This table is based on general reactions applicable to the functional groups present in the molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-Bromo-2-fluorobenzyl)phthalimide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is commonly employed:

Alkylation : React 5-bromo-2-fluorobenzyl bromide with phthalimide in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ (1.5–2.0 equiv) at 80–100°C for 12–24 hours .

Purification : Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Key Variables : Excess phthalimide (1.2–1.5 equiv) improves yield by minimizing side reactions. Elevated temperatures (>90°C) reduce reaction time but may degrade sensitive intermediates .

Q. How can spectroscopic techniques (NMR, FT-IR) differentiate this compound from structural analogs?

  • ¹H NMR : The benzyl proton (CH₂) adjacent to phthalimide appears as a singlet at δ 4.3–4.6 ppm. Fluorine coupling (²J₃,₅) in the aromatic region (δ 7.2–7.8 ppm) distinguishes the 2-fluoro substituent from other isomers .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (imide C=O) and 540–580 cm⁻¹ (C-Br) confirm functional groups. Absence of NH stretches (~3300 cm⁻¹) validates successful alkylation .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of halogenated phthalimide derivatives?

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures (1:3) produces monoclinic crystals (space group P2₁/c). Halogen atoms (Br, F) introduce disorder, requiring high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
  • Data Interpretation : Anisotropic displacement parameters for bromine must be refined to account for thermal motion. Fluorine’s electron density often requires constrained refinement due to low occupancy .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing oxidative addition efficiency with palladium catalysts. Pre-activation with Ag₂O or microwave-assisted heating (120°C, 30 min) improves coupling yields .
  • Steric Effects : The 2-fluoro group hinders ortho-substitution, favoring para-selectivity in subsequent functionalization .

Q. What strategies mitigate instability of this compound under basic aqueous conditions?

  • pH Control : Degradation via imide ring-opening occurs above pH 8.0. Buffering reactions at pH 6.5–7.5 (e.g., phosphate buffer) or using non-aqueous media (e.g., THF) preserves integrity .
  • Stabilizers : Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1–0.5 equiv) inhibit nucleophilic attack on the phthalimide moiety .

Key Research Findings

  • Fluorine’s Role : Enhances metabolic stability in vitro (e.g., cytochrome P450 resistance) compared to non-fluorinated analogs .
  • Crystallography : Halogen bonding (Br···O) stabilizes crystal packing, influencing solubility and melting point .
  • Reactivity : Bromine facilitates SN2 substitutions in nucleophilic environments (e.g., NaN₃ in DMSO yields azide derivatives) .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-fluorobenzyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-fluorobenzyl)phthalimide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.